1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine
Overview
Description
Preparation Methods
The synthesis of 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine typically involves the reaction of 4-ethylsulfonyl-2-fluorobenzene with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Biological Studies: It is used to investigate cellular processes and molecular mechanisms in various biological systems.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine can be compared with other similar compounds, such as 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine. While both compounds share a similar core structure, the presence of different substituents (ethylsulfonyl vs. methylsulphonyl) can lead to variations in their chemical properties and biological activities . This uniqueness makes this compound a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-fluorophenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-2-18(16,17)10-3-4-12(11(13)9-10)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFBHQTAPXKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.